4-Bromo-6-chloro-2-methylquinoline

描述

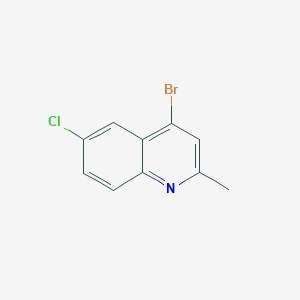

4-Bromo-6-chloro-2-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7BrClN. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal chemistry and industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-chloro-2-methylquinoline typically involves the bromination and chlorination of 2-methylquinoline. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

化学反应分析

Types of Reactions: 4-Bromo-6-chloro-2-methylquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

科学研究应用

4-Bromo-6-chloro-2-methylquinoline has several applications in scientific research

生物活性

4-Bromo-6-chloro-2-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by its unique substituents: bromine at the 4-position, chlorine at the 6-position, and a methyl group at the 2-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₉H₆BrClN

- Molecular Weight : 256.53 g/mol

- Chemical Structure : The compound's structure can be represented by the SMILES notation:

CC1=CC(Br)=C2C=C(C=CC2=N1)Cl.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity to various enzymes and receptors, potentially modulating their activity. This modulation can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The compound has demonstrated efficacy against a range of bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate effectiveness |

| Pseudomonas aeruginosa | Moderate effectiveness |

| Bacillus subtilis | Effective |

Research indicates that quinoline derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for the development of new antimicrobial agents .

Anticancer Properties

The anticancer potential of this compound has also been explored. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies suggest that this compound may interfere with cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.

Case Studies

-

Study on Anticancer Activity :

- A study investigated the effects of several quinoline derivatives, including this compound, on various cancer cell lines. Results indicated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving cell cycle arrest and induction of apoptosis .

- Mechanistic Insights :

常见问题

Basic Research Questions

Q. What are the recommended synthetic protocols for preparing 4-Bromo-6-chloro-2-methylquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of halogenated quinolines typically employs classical methods like the Gould–Jacob or Skraup reactions, with modifications to accommodate bromo and chloro substituents. For example, transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups, while Friedländer condensation may optimize ring closure . Evidence from similar compounds (e.g., 6-bromo-2-ferrocenylquinoline) suggests that controlling temperature (80–120°C) and using anhydrous conditions minimizes side reactions . A comparison of methods is provided below:

| Method | Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Gould–Jacob | HNO₃, H₂SO₄, 100°C | 40–60 | Nitration side products |

| Transition Metal | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 60–75 | Halogen displacement |

| Ultrasound-Assisted | Solvent-free, 50°C, 30 min | 70–85 | Scalability limitations |

Optimization involves adjusting stoichiometry of bromine/chlorine sources and using scavengers (e.g., AgNO₃) to suppress dehalogenation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.5–8.5 ppm) and methyl group splitting (δ 2.5–3.0 ppm). Chloro/bromo substituents cause distinct coupling patterns in adjacent protons .

- IR : C-Cl (550–650 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches confirm halogen presence.

- Mass Spectrometry : Molecular ion peaks at m/z 260–262 (Br/Cl isotopic patterns) validate the molecular formula .

- XRD : Crystallographic data (e.g., C–Br bond length ~1.9 Å) resolves positional ambiguity of substituents .

Comparative spectral data for related compounds can be found in , which highlights trifluoromethoxyquinoline derivatives analyzed via FTIR and single-crystal XRD .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental crystallographic data and density functional theory (DFT) predictions for halogenated quinolines?

- Methodological Answer : Discrepancies often arise from inadequate DFT functionals or basis sets. Use Becke’s exchange-energy functional (e.g., B3LYP with 6-311G** basis set), which corrects asymptotic behavior for halogens . For example:

- Step 1 : Optimize geometry using DFT and compare bond angles/distances with SHELXL-refined XRD data .

- Step 2 : Include dispersion corrections (e.g., D3BJ) to account for weak intermolecular interactions in crystal packing .

- Step 3 : Validate electrostatic potential maps against experimental electron density (e.g., Hirshfeld surface analysis) .

A case study in resolved discrepancies in 4-bromo-2-methyl-6-trifluoromethoxyquinoline by incorporating solvent effects in DFT calculations .

Q. What strategies are effective in refining the crystal structure of this compound using SHELXL, particularly when dealing with disordered halogen atoms?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART and AFIX commands to model split positions for Br/Cl atoms. Apply isotropic displacement parameter (Uiso) constraints to disordered regions .

- Restraints : Apply SIMU/DELU restraints to maintain reasonable thermal motion correlation between adjacent atoms.

- Validation : Cross-check R1/wR2 values (<5%) and electron density residuals (e.g., peaks < 0.5 eÅ⁻³) .

- Visualization : ORTEP-3 diagrams ( ) help identify misplaced atoms and refine torsion angles .

highlights recent SHELXL updates, including twin refinement and hydrogen-bond constraints for halogenated systems .

Q. How can the electronic effects of bromo and chloro substituents on the quinoline ring be systematically investigated through combined synthetic and computational approaches?

- Methodological Answer :

- Synthetic Variation : Synthesize derivatives with substituents at positions 4, 6, and 2 (e.g., 6-chloro-4-bromo vs. 4-chloro-6-bromo) to assess electronic effects on reactivity .

- Computational Analysis : Calculate Hammett parameters (σₚ for Br: +0.26, Cl: +0.23) and map frontier molecular orbitals (HOMO/LUMO) using DFT .

- Correlation : Compare calculated electron-withdrawing effects (e.g., ESP charges) with experimental UV-Vis λmax shifts (e.g., bathochromic shifts for electron-deficient rings) .

A table of substituent effects from :

| Substituent Position | HOMO (eV) | LUMO (eV) | Experimental λmax (nm) |

|---|---|---|---|

| 4-Br, 6-Cl | -6.2 | -1.8 | 320 |

| 6-Br, 4-Cl | -6.0 | -1.6 | 315 |

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR and XRD data regarding the position of bromo and chloro substituents in this compound?

- Methodological Answer :

- Step 1 : Re-examine NOESY/ROESY NMR for through-space correlations between methyl protons and halogenated aromatic protons .

- Step 2 : Perform XRD refinement with high-resolution data (θmax > 25°) to reduce positional uncertainty to <0.01 Å .

- Step 3 : Validate via DFT-NMR chemical shift prediction (e.g., GIAO method) to match experimental δ values .

provides PubChem structural data (InChI key: YKQYAXKYJOSBQH-UHFFFAOYSA-N) as a reference for comparative analysis .

属性

IUPAC Name |

4-bromo-6-chloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPLJTKDWGUNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653699 | |

| Record name | 4-Bromo-6-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-50-3 | |

| Record name | 4-Bromo-6-chloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。